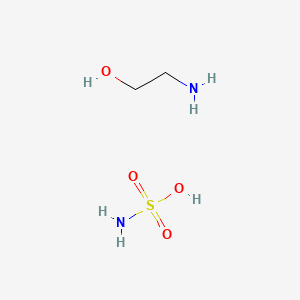
(2-Hydroxyethyl)ammonium sulphamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)ammonium sulphamate is a chemical compound with the molecular formula C2H10N2O4S. It is primarily used as a chemical reagent and catalyst . This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Hydroxyethyl)ammonium sulphamate typically involves the ammoniation of (2-Hydroxyethyl)sulphonic acid. The process includes reacting (2-Hydroxyethyl)sulphonic acid with ammonia to obtain the corresponding ammonium salt, which is then treated with a strong acid to yield the target compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced equipment and controlled environments helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)ammonium sulphamate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulphate derivatives, while reduction could produce simpler amines .
Scientific Research Applications
(2-Hydroxyethyl)ammonium sulphamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and analytical procedures.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism by which (2-Hydroxyethyl)ammonium sulphamate exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It may also interact with biological molecules, influencing biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Ammonium sulphamate: A closely related compound with similar chemical properties and applications.
(2-Hydroxyethyl)ammonium lactate: Another compound with a hydroxyethyl group, used in different applications.
Uniqueness
(2-Hydroxyethyl)ammonium sulphamate stands out due to its unique combination of a hydroxyethyl group and a sulphamate moiety. This structure imparts specific chemical reactivity and versatility, making it suitable for a wide range of applications .
Properties
CAS No. |
55011-64-8 |
|---|---|
Molecular Formula |
C2H10N2O4S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
2-aminoethanol;sulfamic acid |
InChI |
InChI=1S/C2H7NO.H3NO3S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H3,1,2,3,4) |
InChI Key |
GUJCMNCMYBLDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.NS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


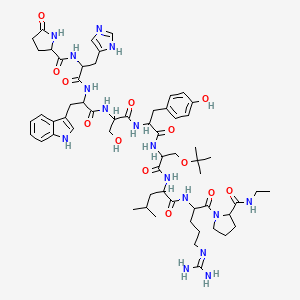
![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
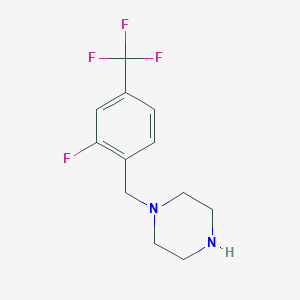
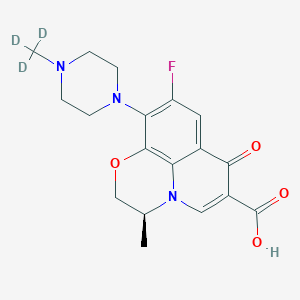
![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)

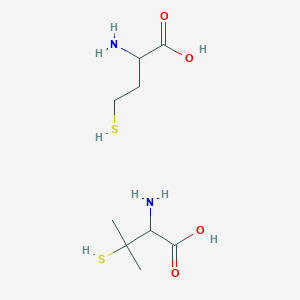

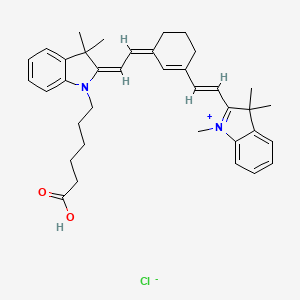
![(3aS,4R,6aS,7R,10R,10aR)-Octahydro-4,7-dimethyl-2H,10H-furo[3,2-i][2]benzopyran-8,10-diol 10-Acetate](/img/structure/B12297526.png)
![1-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B12297527.png)

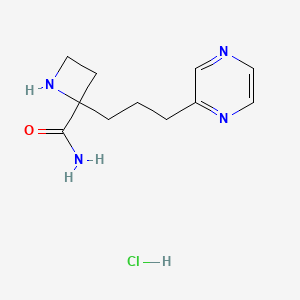
![N,N-dimethyl-5-(pyridin-3-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12297544.png)
